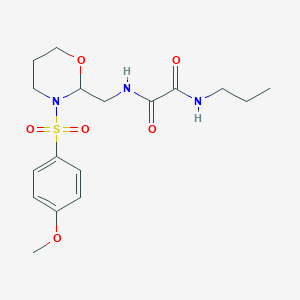
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains an oxazinan ring, which is a type of heterocyclic ring containing oxygen and nitrogen atoms . It also contains a sulfonyl group attached to a methoxyphenyl group, and an oxalamide group. These groups could influence the compound’s reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the sulfonyl group is often involved in substitution reactions . The oxazinan ring could potentially undergo ring-opening reactions under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could influence its solubility in different solvents . The oxazinan ring could influence its stability and reactivity .
科学的研究の応用
Antiandrogen Activity and Androgen-Responsive Diseases
- Synthesis and Structure-Activity Relationships: A series of sulfone and sulfoxide derivatives, including those with methoxyphenyl sulfonyl groups similar to your compound, have been synthesized and tested for antiandrogen activity. These compounds, particularly those in the methyl series, were found to be potent antiandrogens, showing promise for the treatment of androgen-responsive diseases such as benign and malignant tumors (Tucker, Crook, & Chesterson, 1988).
Antitumor Activity
- Cell-based Antitumor Screens: Compounds from sulfonamide-focused libraries were evaluated in cell-based antitumor screens, leading to the discovery of potent cell cycle inhibitors that progressed to clinical trials. These studies highlight the potential of sulfonamide derivatives in developing novel antiproliferative agents for cancer treatment (Owa et al., 2002).
Synthesis of Bicyclic Sultams
- Novel Syntheses: Research into the synthesis of bicyclic sultams with methyl 1-sulfonylcyclopropane-1-carboxylate moieties demonstrates the versatility of sulfonyl groups in creating complex molecular architectures, which could have implications in drug design and development (Rassadin et al., 2009).
Enzyme Inhibition for Drug Design
- Carbonic Anhydrase and Acetylcholinesterase Inhibitors: The incorporation of sulfonyl and benzamide pharmacophores has led to the development of compounds with significant inhibitory potential against enzymes such as human carbonic anhydrase I and II and acetylcholinesterase. This research provides a foundation for the development of new therapeutics targeting a range of diseases (Tuğrak et al., 2020).
Herbicide Degradation and Environmental Impact
- Hydrolysis and Degradation Pathways: Studies on the hydrolysis of sulfonylurea herbicides provide insights into their environmental degradation pathways, highlighting the stability of these compounds in various pH conditions and their potential impacts on agricultural practices (Braschi et al., 1997).
将来の方向性
特性
IUPAC Name |
N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-3-9-18-16(21)17(22)19-12-15-20(10-4-11-26-15)27(23,24)14-7-5-13(25-2)6-8-14/h5-8,15H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEWDQCVQZRWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

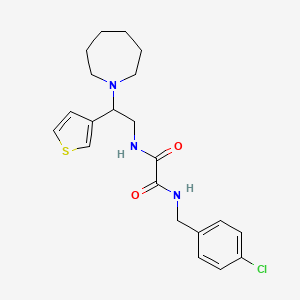
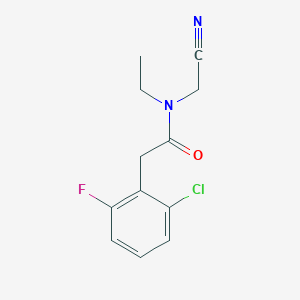
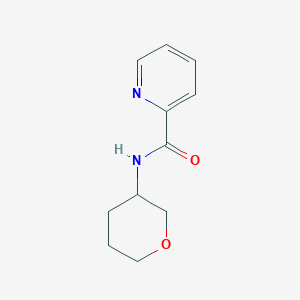
![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2576903.png)
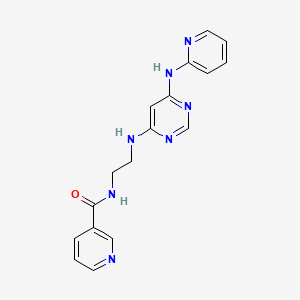
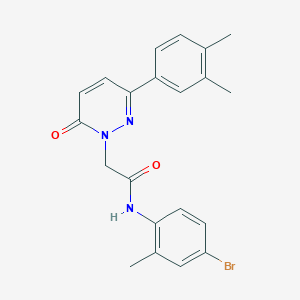
![2-[(4-chlorobenzyl)sulfanyl]-N'-(4-methylbenzoyl)benzenecarbohydrazide](/img/structure/B2576909.png)
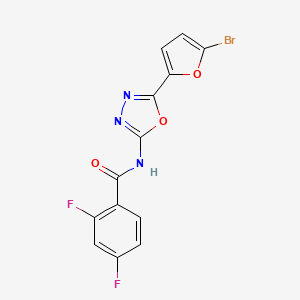
![1-[4-Methyl-2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2576913.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2576914.png)
![2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide](/img/structure/B2576915.png)
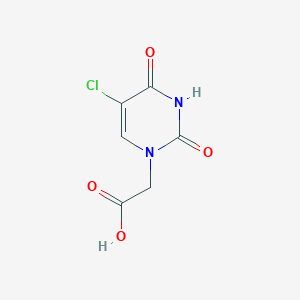
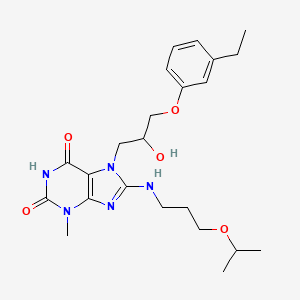
![2-Hexyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2576918.png)